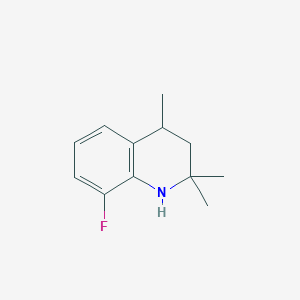
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a tert-butyl group, a diazocane ring, and a 3-chloro-2,2-dimethylpropanoyl moiety
準備方法
The synthesis of tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the diazocane ring: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the diazocane ring.
Introduction of the 3-chloro-2,2-dimethylpropanoyl group: This step involves the acylation of the diazocane ring with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a suitable base.
Attachment of the tert-butyl group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反応の分析
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group in the 3-chloro-2,2-dimethylpropanoyl moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, leading to modulation of their activity and subsequent biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
類似化合物との比較
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate: This compound has a similar structural framework but differs in the substitution pattern on the diazocane ring.
tert-Butyl 2-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate: This compound also shares structural similarities but has different functional groups and ring systems.
特性
分子式 |
C16H29ClN2O3 |
|---|---|
分子量 |
332.9 g/mol |
IUPAC名 |
tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate |
InChI |
InChI=1S/C16H29ClN2O3/c1-15(2,3)22-14(21)19-10-6-8-18(9-7-11-19)13(20)16(4,5)12-17/h6-12H2,1-5H3 |
InChIキー |
MHFPREFWHGOPLD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCN(CCC1)C(=O)C(C)(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


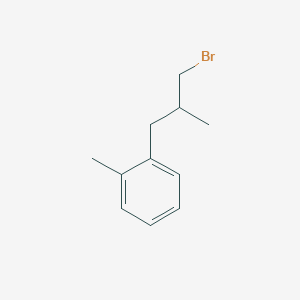
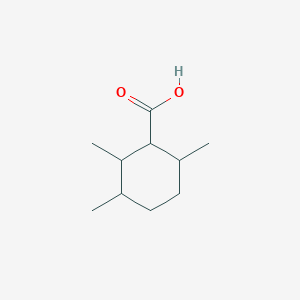
![2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13178779.png)
![1-[1-(4-fluorophenyl)ethyl]-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13178786.png)
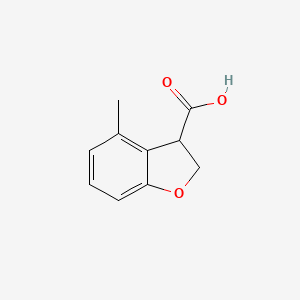
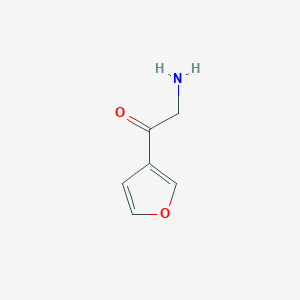
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13178799.png)
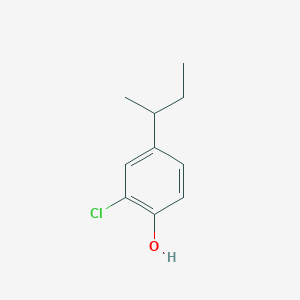
![5-(4-Methoxyphenyl)-[1,2,4]oxadiazol-3-ylamine hydrochloride](/img/structure/B13178814.png)
![2,2-Dimethyl-N-[(1s,4s)-4-aminocyclohexyl]propanamide](/img/structure/B13178817.png)
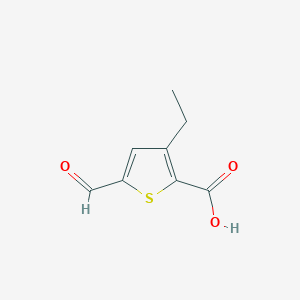
![(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13178819.png)
